

Sm21 Maleate: A Technical Guide to its Biological Activity and Therapeutic Targets

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Compound of Interest		
Compound Name:	Sm21 maleate	
Cat. No.:	B1681019	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sm21 maleate is a potent and selective antagonist of the sigma-2 (σ 2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). This document provides a comprehensive overview of the biological activity of **Sm21 maleate**, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding data, detailed experimental protocols, and diagrams of the relevant signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.

Introduction

Sm21 maleate has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the sigma-2 (σ 2) receptor. Initially identified through its potent analgesic and nootropic effects, subsequent research has focused on its high affinity and selectivity for the σ 2 receptor. This receptor is implicated in a variety of cellular processes, including cell proliferation and cholesterol homeostasis, and is a potential therapeutic target for a range of diseases. This guide synthesizes the available data on **Sm21 maleate** to provide a detailed understanding of its biological functions and the experimental frameworks used for its investigation.



Biological Activity of Sm21 Maleate

Sm21 maleate exhibits a distinct pharmacological profile characterized by its potent and selective antagonism of the σ 2 receptor. This activity manifests in several key biological effects:

- Increased Acetylcholine Release: A primary downstream effect of **Sm21 maleate**'s interaction with the σ2 receptor is an increase in the release of acetylcholine at central muscarinic synapses. This cholinergic enhancement is believed to be a key contributor to its observed analgesic and nootropic properties.
- Analgesic Effects: Sm21 maleate has demonstrated potent antinociceptive activity in preclinical models, with an efficacy comparable to that of morphine.
- Nootropic Properties: The compound has also been shown to possess cognitive-enhancing effects, likely linked to its modulation of cholinergic neurotransmission.

Molecular Target: The Sigma-2 (σ2) Receptor (TMEM97)

The primary molecular target of **Sm21 maleate** is the sigma-2 (σ 2) receptor, which has been identified as Transmembrane Protein 97 (TMEM97). The σ 2 receptor is a four-transmembrane domain protein primarily localized to the endoplasmic reticulum. It is involved in the regulation of several key cellular functions:

- Cholesterol Homeostasis: The σ2 receptor/TMEM97 plays a crucial role in intracellular cholesterol trafficking. It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate the uptake of LDL cholesterol. It also interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes.
- Cell Proliferation: The σ2 receptor is often overexpressed in proliferating cells, including various types of cancer cells, making it a potential target for anti-cancer therapies.

Quantitative Data

The following table summarizes the binding affinity of Sm21 for the sigma-1 and sigma-2 receptors.



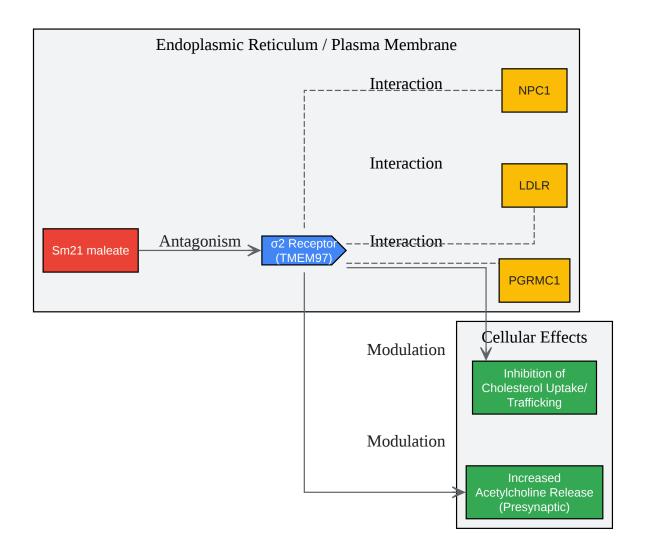
Ligand	Receptor	Ki (nM)	Radioligand	Tissue Source	Reference
Sm21	Sigma-2 (σ2)	12.5	[³H]DTG	Rat liver	Ghelardini et al., 2000
Sm21	Sigma-1 (σ1)	5800	INVALID- LINK pentazocine	Guinea pig brain	Ghelardini et al., 2000

DTG = 1,3-di-o-tolylguanidine

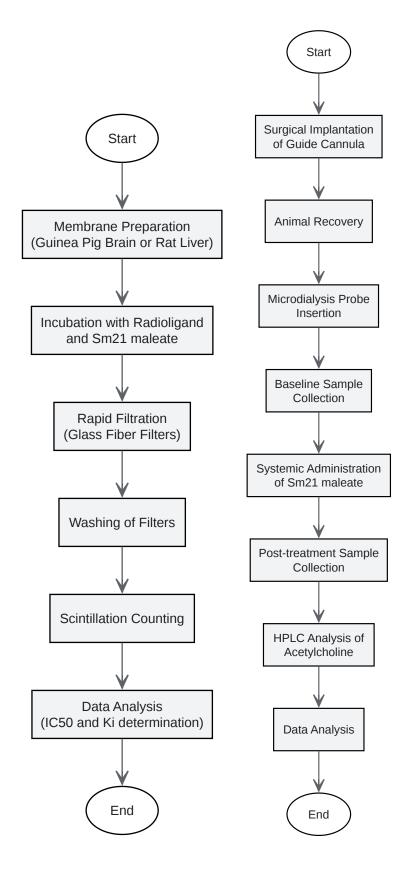
Signaling Pathways

The precise signaling cascade initiated by $\sigma 2$ receptor antagonism is an active area of research. However, based on current understanding, **Sm21 maleate**, by antagonizing the $\sigma 2$ receptor/TMEM97, is proposed to modulate downstream cellular processes.









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